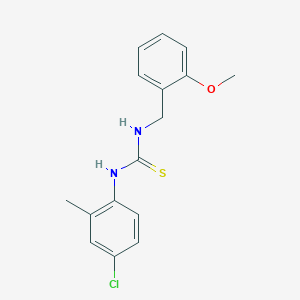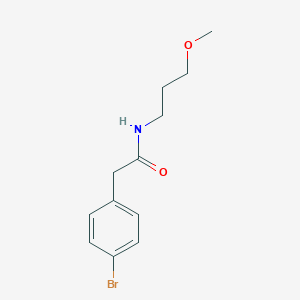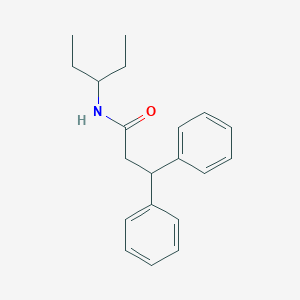
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is a chemical compound that has been studied extensively for its potential use in scientific research. It is a thiourea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, it has been shown to have hypolipidemic effects, which may help reduce cholesterol levels in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
Zukünftige Richtungen
There are many potential future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea. One direction is to further investigate its potential use as a cancer treatment, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential use as a treatment for diabetes, as it has been shown to have hypoglycemic effects in animal models. Additionally, further research could be done to better understand its mechanism of action and to identify potential new applications for this compound.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 2-methoxybenzyl isothiocyanate and 4-chloro-2-methylaniline. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate, and requires the use of a base, such as triethylamine or sodium hydroxide. The reaction yields N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.
Eigenschaften
Produktname |
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|
Molekularformel |
C16H17ClN2OS |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
1-(4-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-9-13(17)7-8-14(11)19-16(21)18-10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
InChI-Schlüssel |
RMVLGXIMLQHYTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)